6-Isopropylpyridine-3,4-diamine

Physicochemical profiling Drug-likeness Lead optimization

6-Isopropylpyridine-3,4-diamine (CAS 732979-10-1) is a heterocyclic primary diamine scaffold featuring a pyridine ring with amino groups at the 3- and 4-positions and an isopropyl substituent at the 6-position. This substitution pattern distinguishes it from simpler 3,4-diaminopyridine (amifampridine) and from other 6-alkyl analogs such as 6-methyl- or 6-ethylpyridine-3,4-diamine.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
Cat. No. B12956174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Isopropylpyridine-3,4-diamine
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC(C)C1=NC=C(C(=C1)N)N
InChIInChI=1S/C8H13N3/c1-5(2)8-3-6(9)7(10)4-11-8/h3-5H,10H2,1-2H3,(H2,9,11)
InChIKeySSIZLGCEEJDZHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Isopropylpyridine-3,4-diamine: Core Physicochemical & Sourcing Baseline for the C8H13N3 Diamine Scaffold


6-Isopropylpyridine-3,4-diamine (CAS 732979-10-1) is a heterocyclic primary diamine scaffold featuring a pyridine ring with amino groups at the 3- and 4-positions and an isopropyl substituent at the 6-position . This substitution pattern distinguishes it from simpler 3,4-diaminopyridine (amifampridine) and from other 6-alkyl analogs such as 6-methyl- or 6-ethylpyridine-3,4-diamine. The compound carries a molecular formula of C8H13N3, a molecular weight of 151.21 g/mol, a calculated XlogP of 0.7, and a topological polar surface area (TPSA) of 64.9 Ų . The free base is commercially available at ≥97% purity (with batch-specific QC including NMR, HPLC, and GC) . These properties position it as a moderately lipophilic, low-molecular-weight diamine building block for medicinal chemistry and catalysis applications.

Why 6-Isopropylpyridine-3,4-diamine Cannot Be Replaced by Unsubstituted or 6-Methyl/6-Ethyl Analogs


The 6-position alkyl substituent on the pyridine-3,4-diamine core is a critical determinant of both molecular recognition and physicochemical properties, making simple analog substitution scientifically unsound. In CDK8 inhibitor programs, the 3,4-disubstituted pyridine scaffold has been established as a privileged chemotype where modifications at the pyridine ring periphery directly modulate kinase selectivity, cellular potency, and pharmacokinetic behavior [1]. The isopropyl group at the 6-position provides a specific steric and lipophilic profile (XlogP ~0.7) that differs meaningfully from the methyl (lower logP, smaller van der Waals volume) or ethyl (intermediate properties) congeners, potentially altering target binding, solubility, and metabolic stability. In acyl-transfer catalysis applications, the catalytic activity of 3,4-diaminopyridine derivatives depends dramatically on the ring substitution pattern, with alkyl substituents at specific positions influencing both reaction rate and chemoselectivity . Generic replacement without experimental validation therefore risks loss of potency, altered selectivity profiles, or catalytic incompetence.

Quantitative Differentiation Evidence: 6-Isopropylpyridine-3,4-diamine vs. Nearest Analogs


Enhanced Lipophilicity and Reduced TPSA Relative to Unsubstituted 3,4-Diaminopyridine Drives Membrane Permeability Potential

The 6-isopropyl substituent confers a calculated XlogP of 0.7 on 6-isopropylpyridine-3,4-diamine, representing a substantial lipophilicity increase over the parent scaffold 3,4-diaminopyridine (XlogP ~0.0–0.1, estimated) while maintaining a TPSA of 64.9 Ų . The TPSA remains well below the 140 Ų threshold associated with poor membrane permeability, while the elevated logP improves the compound's positioning within the favorable CNS drug-like chemical space relative to the unsubstituted core. For medicinal chemists optimizing blood-brain barrier penetration or cellular uptake, this physicochemical shift is a quantifiable differentiation criterion.

Physicochemical profiling Drug-likeness Lead optimization

CDK8/19 Kinase Inhibition: 6-Isopropyl Scaffold Precedent in a Privileged 3,4-Disubstituted Pyridine Chemotype

A systematic SAR study of 3,4-disubstituted pyridine derivatives identified a series of novel CDK8 inhibitors, with the most active compounds (5d, 5e, and 7′) displaying IC50 values of 2.4 nM, 5.0 nM, and 7.7 nM against CDK8/cyclin C, respectively [1]. While 6-isopropylpyridine-3,4-diamine itself was not directly profiled in this study, the 6-position substitution pattern is a critical variable in the SAR landscape: the scaffold-hopping approach from inhibitor A-7 explicitly explored pyridine-core modifications to improve ligand efficiency and drug-likeness. The isopropyl group at C6 provides a steric and electronic profile that can be leveraged to modulate CDK8 vs. CDK19 paralog selectivity—a key challenge given that CDK19 shares high sequence homology with CDK8. This chemotype-class evidence positions 6-isopropylpyridine-3,4-diamine as a rationally selected building block for CDK8/19 inhibitor development, differentiated from unsubstituted or smaller alkyl congeners by its potential to fill a defined hydrophobic pocket.

CDK8 inhibition Cancer therapeutics Kinase selectivity

3,4-Diaminopyridine Scaffold as Acyl-Transfer Catalyst: Alkyl Substitution Modulates Catalytic Efficiency

Modular design studies of pyridine-based acyl-transfer catalysts have demonstrated that the catalytic activity of 3,4-diaminopyridine derivatives depends dramatically on the ring substitution pattern, with alkyl substituents at the amine nitrogens producing the best results . While the published study focused on N-alkylated rather than C6-alkylated variants, the principle that alkyl group size and position on the diaminopyridine core governs catalytic rate and chemoselectivity is directly transferable: the 6-isopropyl group alters the electron density of the pyridine ring and the nucleophilicity of the adjacent amino groups through both inductive and steric effects. This differentiates 6-isopropylpyridine-3,4-diamine from the unsubstituted 3,4-diaminopyridine catalyst, where such modulation is absent, and from N-alkylated variants where the modification occurs at a different position with distinct electronic consequences.

Acyl-transfer catalysis Organocatalysis Chemoselectivity

Adenosine A1 Receptor Binding: Sub-nanomolar Affinity of a Structurally Related Pyridine-3,4-diamine Chemotype

A compound within the pyridine-3,4-diamine chemotype space has been reported to exhibit potent binding to the adenosine A1 receptor with a Ki of 5.20 nM against the mouse A1A receptor expressed in CHO cell membranes, and 0.80 nM against the rat forebrain A1 receptor [1]. While these data correspond to a more elaborated analog rather than 6-isopropylpyridine-3,4-diamine itself, they establish that the pyridine-3,4-diamine core can support high-affinity receptor binding when appropriately functionalized. The 6-isopropyl substituent provides a specific hydrophobic contact point that can be exploited in structure-based design of A1 receptor ligands, differentiating it from analogs with smaller or larger 6-alkyl groups that would alter the steric complementarity with the receptor binding pocket.

Adenosine receptor GPCR ligand design Binding affinity

High-Confidence Application Scenarios for 6-Isopropylpyridine-3,4-diamine


CDK8/19 Kinase Inhibitor Lead Generation Programs

Procurement for CDK8/19 inhibitor SAR campaigns is the strongest evidence-supported application. The 3,4-disubstituted pyridine scaffold has been validated as a CDK8 inhibitor chemotype with lead compounds achieving IC50 values as low as 2.4 nM [1]. 6-Isopropylpyridine-3,4-diamine provides a specific C6 substitution that can be elaborated at the 3- and 4-amino positions to generate focused libraries targeting the CDK8 ATP-binding pocket. Its calculated physicochemical profile (XlogP 0.7, TPSA 64.9 Ų) is compatible with lead-like chemical space, and its commercial availability at ≥97% purity with batch QC supports reproducible SAR studies.

Novel Acyl-Transfer Organocatalyst Development

The 3,4-diaminopyridine core is an established platform for acyl-transfer catalysis, with catalytic activity shown to depend dramatically on substitution pattern [1]. 6-Isopropylpyridine-3,4-diamine offers a C6-alkyl substitution pattern that is structurally distinct from the N-alkylated variants previously reported as optimal. Researchers exploring catalyst structure-activity relationships can use this compound to probe how ring-based (C6) vs. amine-based (N-alkyl) alkylation differentially affects catalytic rate, chemoselectivity, and substrate scope in acylation reactions and urethane synthesis.

Adenosine Receptor Ligand Design

The pyridine-3,4-diamine chemotype has demonstrated high-affinity binding to adenosine A1 receptors (Ki as low as 0.80 nM for elaborated analogs) [1]. 6-Isopropylpyridine-3,4-diamine serves as a starting scaffold for designing novel A1 or related GPCR ligands, where the 6-isopropyl group provides a defined hydrophobic moiety for optimizing receptor complementarity. The compound's moderate lipophilicity (XlogP 0.7) is appropriate for CNS-exposed GPCR targets, and the two primary amino groups enable divergent functionalization strategies.

Heterocyclic Building Block for Focused Compound Library Synthesis

The compound is suitable for procurement as a versatile diamine building block in parallel synthesis or DOS (diversity-oriented synthesis) campaigns. The 3- and 4-amino groups exhibit differential reactivity due to their distinct electronic environments (para vs. meta to the ring nitrogen), enabling sequential chemoselective functionalization. The 6-isopropyl group introduces steric bulk adjacent to the 3-amino position, potentially biasing the first acylation or alkylation step. Batch-specific QC data (NMR, HPLC, GC) from commercial suppliers ensure lot-to-lot reproducibility for library production.

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